N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C29H30N6O4S2 and its molecular weight is 590.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Some studies have synthesized derivatives that exhibited potential antimicrobial activity. For instance, novel thiazolidin-4-one derivatives have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating significant activity which suggests their utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Anticonvulsant Activity
Alkanamide derivatives bearing heterocyclic rings like 1,2,4-triazole have been synthesized and their anticonvulsant activity evaluated. The findings indicated that certain structural modifications lead to compounds with superior anticonvulsant activity, highlighting the potential of these compounds in treating convulsive disorders (Tarikogullari, Kilic Fatma, Erol, & Pabuccuoglu, 2010).
Anticancer and Pharmacological Applications
Research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has focused on their computational and pharmacological evaluation for toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. These studies reveal the therapeutic potential of these compounds across various domains, including oncology and pain management (Faheem, 2018).
Enzyme Inhibition for Cancer Therapy
The design, synthesis, and pharmacological evaluation of specific enzyme inhibitors, such as glutaminase inhibitors, have demonstrated significant potential in attenuating the growth of cancer cells. This research path offers promising avenues for developing targeted cancer therapies with improved molecular properties (Shukla et al., 2012).
Hybrid Molecule Synthesis for Anticancer Properties
The pharmacophore hybridization approach has been applied to design drug-like small molecules with anticancer properties, demonstrating the synthesis of novel compounds with significant in vitro anticancer activity. This innovative approach underlines the importance of hybrid molecules in cancer drug discovery (Yushyn, Holota, & Lesyk, 2022).
Propriétés
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O4S2/c1-34-25(17-30-26(36)15-19-9-5-4-6-10-19)31-32-29(34)41-18-27(37)35-22(16-21(33-35)24-13-8-14-40-24)20-11-7-12-23(38-2)28(20)39-3/h4-14,22H,15-18H2,1-3H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJQVMLOXKOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.